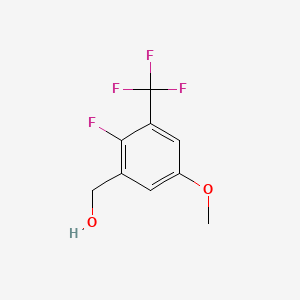

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl alcohol

Beschreibung

Chemical classification and nomenclature

This compound belongs to the chemical class of fluorinated benzyl alcohols, specifically categorized as a polyfluorinated aromatic primary alcohol. The compound bears the Chemical Abstracts Service registry number 1373921-03-9 and possesses the molecular formula Carbon-9 Hydrogen-8 Fluorine-4 Oxygen-2. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as [2-fluoro-5-methoxy-3-(trifluoromethyl)phenyl]methanol, reflecting the precise positioning of each substituent on the benzene ring relative to the methanol functional group.

The compound's structure features a benzene ring bearing four distinct substituents: a methanol group (-Carbon-Hydrogen-2-Oxygen-Hydrogen) at the 1-position, a fluorine atom at the 2-position, a trifluoromethyl group (-Carbon-Fluorine-3) at the 3-position, and a methoxy group (-Oxygen-Carbon-Hydrogen-3) at the 5-position. This substitution pattern creates a highly electronically asymmetric molecule with significant dipole moments and unique reactivity profiles. The Simplified Molecular Input Line Entry System representation of the compound is Carbon-Oxygen-Carbon-1-equals-Carbon-Carbon(equals-Carbon(Carbon(equals-Carbon-1)Carbon-Oxygen)Fluorine)Carbon(Fluorine)(Fluorine)Fluorine, which provides a linear notation for computational and database applications.

Table 1: Chemical Identifiers and Physical Properties

The structural complexity of this compound exemplifies the sophisticated molecular architectures achievable through modern fluorination methodologies. The presence of both individual fluorine atoms and perfluoroalkyl groups on the same aromatic system creates opportunities for studying the electronic effects of different fluorinated substituents. The methoxy group serves as an electron-donating substituent that partially counteracts the strong electron-withdrawing effects of the fluorinated groups, resulting in a molecule with balanced electronic properties suitable for various synthetic applications.

Historical context in fluorinated organic chemistry

The development of fluorinated benzyl alcohols as a compound class traces its origins to the early pioneering work in organofluorine chemistry during the nineteenth century. Alexander Borodin, who is well-known as a composer in classical music, conducted the first nucleophilic replacement of a different halogen atom by fluoride in 1862, establishing the fundamental halogen exchange methodology that would become broadly used in fluorine chemistry. This initial breakthrough provided the conceptual foundation for introducing fluorine atoms into organic molecules through substitution reactions.

The actual first synthesis of an organofluorine compound was reported by Dumas and colleagues in 1835, who prepared methyl fluoride from dimethyl sulfate, marking the beginning of systematic organofluorine compound preparation. Formation of aryl carbon-fluorine bonds was first achieved through diazofluorination by Schmitt and colleagues in 1870, followed by improved methodology developed by Lenz in 1877. These early achievements established the technical foundation for aromatic fluorination that would eventually enable the synthesis of complex polyfluorinated compounds like this compound.

The synthesis methodology for fluorinated benzyl alcohols underwent significant advancement with the work of Schiemann in 1927, who developed aromatic fluorination methodology using diazonium salts of aromatic amines that were decomposed in the presence of fluoroboric acid to give fluorinated aromatic compounds. This reaction was improved and continues to be used for the manufacture of fluoroaromatic compounds. Another important synthesis route, nucleophilic halogen exchange from chlorine to fluorine using potassium fluoride, was reported by Gottlieb in 1936, representing the first example of halogen exchange method used in fluoroarene synthesis.

Aromatic compounds with fluorinated side chains were first reported by Swarts in 1898, who found that benzotrichloride reacted rapidly with antimony trifluoride to produce compounds with progressively more fluorinated methyl groups. This conversion from aromatic trichloromethyl to trifluoromethyl groups was later achieved with hydrogen fluoride and reported in the 1930s. These historical developments established the synthetic foundations that would eventually enable the preparation of sophisticated polyfluorinated compounds incorporating multiple types of fluorinated substituents.

The post-World War II period saw dramatic changes in organofluorine chemistry, driven by military and industrial applications that required advanced fluorinated materials. Industrial organofluorine chemistry developed over 80 years through these dramatic changes, ultimately providing various materials essential for modern society. The expertise gained in the production of uranium hexafluoride during the Manhattan Project contributed significantly to advancing fluorination methodologies and expanding the scope of accessible fluorinated compounds.

Significance in organofluorine research

This compound holds particular significance in contemporary organofluorine research due to its representation of advanced synthetic capabilities and its utility as a building block for more complex fluorinated structures. The compound exemplifies the sophisticated molecular architectures that have become accessible through modern fluorination methodologies developed during the past two decades. Recent advances in synthetic organofluorine chemistry have witnessed rapid development worldwide, with significant contributions from researchers who have developed innovative approaches to fluorination, fluoroalkylation, and related transformations.

The incorporation of fluorine atoms or fluorinated moieties into organic molecules leads to profound changes in physical, chemical, and biological properties, making compounds like this compound valuable for understanding structure-property relationships. Fluorine serves as a supersubstituent due to its high electronegativity (4.0 on the Pauling scale), small atomic radius (1.47 Angstroms), and the exceptional strength of the carbon-fluorine bond (averaging approximately 116 kilocalories per mole). These unique properties enable the development of fluorine-containing materials, pharmaceuticals, and agrochemicals with enhanced performance characteristics.

The development of efficient ways to introduce fluorine into organic compounds has become one of the most active areas of organic synthesis research in recent years. Many efficient methodologies for the synthesis of organofluorine compounds have been developed by chemists worldwide, with particular emphasis on controlling selectivity and exploiting new reactivity patterns. The presence of multiple fluorinated substituents in this compound makes it an excellent model compound for studying the cumulative effects of fluorination on molecular properties and reactivity.

Recent developments in radical fluorination methodologies have particularly benefited the synthesis of polyfluorinated compounds. Since 2012, radical fluorination using Selectfluor and N-fluorobenzenesulfonimide has developed rapidly, enabling new approaches to introduce fluorine atoms into complex molecular frameworks. The asymmetric synthesis of fluorinated molecules via fluorination has also emerged as a fascinating aspect of modern organofluorine chemistry, with featured reactions including diastereoselective electrophilic fluorination-terminated asymmetric tandem reactions.

Table 2: Research Applications and Methodological Significance

Overview of academic and industrial interest

Academic interest in this compound stems from its utility as a research tool for advancing fundamental understanding of organofluorine chemistry and its potential applications in developing new synthetic methodologies. The compound serves as an excellent model system for studying the electronic effects of multiple fluorinated substituents on aromatic systems, providing insights that can be applied to the design of new fluorinated materials and pharmaceutical candidates. Research institutions worldwide have recognized the importance of such polyfluorinated compounds in advancing the frontiers of organic synthesis and materials science.

The scientific literature demonstrates growing attention to fluorinated benzyl alcohols as important intermediates for the preparation of pharmaceuticals and crop protection agents. These compounds also exhibit schistosomacidal action and find use as components in microbicides, indicating their broad spectrum of biological activities. The development of improved processes for preparing fluorinated benzyl alcohols in high yields and at low cost has become a priority for both academic researchers and industrial chemists seeking to commercialize fluorinated technologies.

Industrial interest in compounds like this compound is driven by the unique properties that fluorinated organic compounds can impart to advanced materials and specialty chemicals. The nonflammability and specialized thermal properties of fluorinated compounds make them valuable for applications in electronics, aerospace, and high-performance materials where conventional organic compounds are inadequate. The development of industrial organofluorine chemistry over the past eight decades has established fluorinated compounds as essential materials for modern technology applications.

The commercial availability of this compound through specialized chemical suppliers indicates established demand from research institutions and industrial laboratories. Multiple suppliers offer the compound at high purity levels (typically 97% or greater), suggesting standardized synthetic routes and quality control procedures that support both research applications and potential commercial uses. The pricing and availability patterns reflect the specialized nature of the compound while indicating sufficient demand to support commercial production.

Table 3: Commercial and Research Applications

China's flourishing synthetic organofluorine chemistry has made significant contributions to the field since 2000, with Chinese chemists developing innovative approaches to fluorination, fluoroalkylation, fluoromethylthiolation, fluoroolefination, and polyfluoroarylation. The availability of fluorine-containing basic chemicals from Chinese chemical industry has supported this growth, making compounds like this compound more accessible to researchers worldwide. This global expansion of organofluorine chemistry capabilities has accelerated research progress and expanded the potential applications for specialized fluorinated compounds.

Eigenschaften

IUPAC Name |

[2-fluoro-5-methoxy-3-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4O2/c1-15-6-2-5(4-14)8(10)7(3-6)9(11,12)13/h2-3,14H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHWVTLVMXSITQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)C(F)(F)F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of 2-fluoro-5-methoxy-3-(trifluoromethyl)benzyl alcohol generally follows a multi-step synthetic route starting from appropriately substituted benzaldehyde or benzyl halide precursors. The key steps can be summarized as:

- Introduction of fluorine and trifluoromethyl groups on the aromatic ring via electrophilic or nucleophilic substitution.

- Methoxylation of the aromatic ring to install the methoxy substituent.

- Reduction of the aldehyde or halide intermediate to the benzyl alcohol.

This approach leverages selective functional group transformations to achieve the desired substitution pattern with high regioselectivity and purity.

Detailed Preparation Methods

Starting Material Preparation

A common precursor is 2-fluoro-3-methoxy-5-(trifluoromethyl)benzaldehyde, which can be synthesized by:

- Electrophilic aromatic substitution reactions involving fluorinating agents (e.g., Selectfluor) to introduce fluorine.

- Methoxylation via nucleophilic substitution using sodium methoxide or methanol under basic conditions.

- Introduction of the trifluoromethyl group using trifluoromethylating reagents such as trifluoromethyl iodide or Ruppert–Prakash reagent (CF3SiMe3).

These steps are optimized under controlled temperature and solvent conditions to maximize yield and minimize side reactions.

Reduction of Benzaldehyde to Benzyl Alcohol

The critical step in preparing this compound is the reduction of the corresponding benzaldehyde intermediate. This reduction is typically performed using:

- Sodium borohydride (NaBH4), a mild and selective reducing agent, under protic solvents such as methanol or ethanol.

- Lithium aluminum hydride (LiAlH4) for more reactive reductions, although it requires anhydrous conditions and careful quenching.

This step converts the aldehyde functional group (-CHO) to the benzyl alcohol (-CH2OH) while preserving the sensitive fluorine and trifluoromethyl substituents.

Alternative Organolithium Route

An alternative preparation method involves:

- Dissolving the methoxylated and fluorinated aromatic compound in an inert solvent (e.g., tetrahydrofuran).

- Addition of an organolithium reagent at low temperature (0 to -78 °C) to form a reactive intermediate.

- Introduction of formaldehyde gas into the reaction mixture to form the benzyl alcohol after quenching with a protonic solvent.

This method offers high selectivity and yield, especially for fluorinated aromatic systems.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Temperature | Time | Remarks |

|---|---|---|---|---|

| Fluorination | Selectfluor or equivalent fluorinating agents | Mild (room temp to 60 °C) | 1–5 hours | Controlled to avoid over-fluorination |

| Methoxylation | Sodium methoxide or methanol with inorganic base | 0–65 °C | 1–20 hours | Basic conditions promote substitution |

| Trifluoromethylation | CF3I or CF3SiMe3 with catalyst | Ambient to reflux | Several hours | Catalyst choice influences yield |

| Reduction of aldehyde | NaBH4 in methanol or LiAlH4 in ether | 0–25 °C | 0.5–5 hours | NaBH4 preferred for mild, selective reduction |

| Organolithium addition | Organolithium reagent in inert solvent (THF) | 0 to -78 °C | 0.5–5 hours | Followed by formaldehyde gas addition |

Research Findings and Yield Data

- The organolithium/formaldehyde approach provides high purity benzyl alcohol derivatives with good reaction selectivity and yields often exceeding 80%.

- Reduction of 2-fluoro-3-methoxy-5-(trifluoromethyl)benzaldehyde with sodium borohydride typically yields the benzyl alcohol in 70–85% yield with minimal side products.

- Methoxylation and trifluoromethylation steps require careful control of reaction parameters to avoid demethylation or defluorination.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Organolithium + Formaldehyde | Organolithium reagent, formaldehyde gas | High selectivity, high purity | Requires low temperature control | 80–90 |

| Reduction with NaBH4 | Sodium borohydride, methanol | Mild, selective, easy handling | Sensitive to moisture | 70–85 |

| Multi-step substitution | Selectfluor, NaOMe, CF3I | Versatile for substitution pattern | Multi-step, requires purification | Variable (60–80) |

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to the corresponding benzyl ether using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions[][3].

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol[][3].

Major Products Formed

Oxidation: 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde or 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoic acid.

Reduction: 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl ether.

Substitution: Various substituted derivatives depending on the nucleophile used[][3].

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl alcohol is investigated for its potential as a pharmaceutical intermediate. Its unique fluorinated structure enhances biological activity and selectivity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Case Study: Anticancer Activity

Research has indicated that compounds with trifluoromethyl groups exhibit enhanced anticancer properties. A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology.

Analytical Chemistry

The compound is utilized in analytical methods such as chromatography and spectroscopy. Its distinct spectral characteristics allow for effective quantification and identification in complex mixtures.

Table 1: Analytical Applications

| Methodology | Application |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantification of pharmaceuticals |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation |

| Mass Spectrometry (MS) | Identification of metabolites |

Materials Science

In materials science, this compound is explored for its role in synthesizing fluorinated polymers and coatings. The incorporation of fluorine can enhance chemical resistance and thermal stability.

Case Study: Polymer Development

A recent study focused on the synthesis of fluorinated polymers using this compound as a monomer. The resulting materials exhibited improved hydrophobicity and thermal properties, making them suitable for advanced coatings in electronics and aerospace applications.

Wirkmechanismus

The mechanism of action of 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl alcohol is primarily influenced by its ability to interact with various molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to specific enzymes and receptors. The trifluoromethyl group can also modulate the electronic properties of the molecule, influencing its reactivity and interaction with biological targets .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

The table below highlights key structural and electronic differences between the target compound and its analogs:

*Calculated molecular weight based on formula C₉H₈F₄O₂.

Physical Properties and Solubility

- Methoxy Group Influence: The methoxy group at position 5 likely improves solubility in polar solvents compared to non-methoxy analogs (e.g., 2-Fluoro-3-(trifluoromethyl)benzyl alcohol).

- Steric Effects :

Substituent positions significantly impact steric hindrance. For instance, 2-Fluoro-3-(trifluoromethyl)benzyl alcohol (CAS 207981-45-1) has adjacent F and CF₃ groups, increasing steric strain compared to the target compound’s spaced substituents .

Commercial Availability and Challenges

- In contrast, analogs like 4-TBA (CAS 349-95-1) remain commercially available, highlighting their broader utility .

Biologische Aktivität

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl alcohol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is with a molecular weight of 224.155 g/mol, and it contains both fluorinated and methoxy functional groups, which are known to influence biological activity significantly.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- IUPAC Name : [2-fluoro-5-methoxy-3-(trifluoromethyl)phenyl]methanol

- SMILES :

COC1=CC(=C(C(=C1)CO)F)C(F)(F)F

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its pharmacological properties and potential therapeutic applications. The presence of the trifluoromethyl group is particularly noteworthy as it often enhances the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacokinetic profiles.

Pharmacological Properties

- Antimicrobial Activity : Studies have indicated that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. The incorporation of such groups into the benzyl alcohol framework may contribute to increased efficacy against certain bacterial strains.

- Anticancer Potential : Preliminary data suggest that this compound may possess anticancer properties. In vitro assays have shown activity against various cancer cell lines, although specific IC50 values need further elucidation.

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in metabolic pathways has been a focus of research. For instance, fluorinated compounds have been shown to interact favorably with enzymes due to their unique electronic properties.

Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on human leukemia cell lines (e.g., CEM-13 and U-937). The results indicated a dose-dependent increase in apoptosis, suggesting that the compound may induce programmed cell death through mechanisms involving p53 activation and caspase cascade initiation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| CEM-13 | 10.5 | Apoptosis induction |

| U-937 | 12.0 | Caspase activation |

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties of the compound were assessed against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings revealed significant inhibition zones, indicating potent antimicrobial activity.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Q & A

Q. Challenges :

- Regioselectivity : Competing substituent directing effects (e.g., methoxy as ortho/para-director vs. trifluoromethyl as meta-director) may lead to isomer formation .

- Purification : Separation of positional isomers (e.g., 3- vs. 5-substituted products) requires advanced chromatography or crystallization .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

Key techniques include:

NMR Spectroscopy :

- ¹H NMR : Expect splitting patterns due to adjacent fluorine atoms (e.g., -CF₃ coupling with J ≈ 8–12 Hz). The benzyl -CH₂OH proton appears as a triplet near δ 4.6–5.0 ppm .

- ¹⁹F NMR : Distinct signals for fluorine substituents (e.g., -OCH₃ at δ -55 to -60 ppm; -CF₃ at δ -60 to -65 ppm) .

Mass Spectrometry (MS) : Molecular ion peak at m/z 240 [M]⁺ (C₉H₈F₄O₂), with fragmentation patterns reflecting loss of -CH₂OH (Δ m/z = 31) .

IR Spectroscopy : Stretching vibrations for -OH (~3200 cm⁻¹), C-F (~1100 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.